N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
CAS No.:
Cat. No.: VC19996270
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-cycloheptyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
| Standard InChI | InChI=1S/C18H23N5O3/c24-16(20-13-7-3-1-2-4-8-13)11-19-17(25)12-23-18(26)14-9-5-6-10-15(14)21-22-23/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,25)(H,20,24) |
| Standard InChI Key | NEIKLPFBVIRAQS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic organic compound featuring a complex structure that includes a cycloheptyl group attached to a benzotriazinone moiety, combined with an acetylated glycinamide structure. This unique arrangement of functional groups contributes to its potential applications in medicinal chemistry and biological research. The compound's molecular formula is CHNO, with a molecular weight of approximately 357.4 g/mol .
Synthesis and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for achieving high yields and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.
Comparison with Similar Compounds
N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide shares structural similarities with other compounds featuring benzotriazine cores. For example, N-cyclohexyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide] exhibits antimicrobial activity, while N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide] shows potential anticancer effects. The unique combination of functional groups in N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may enhance its selectivity and potency against specific biological targets compared to these similar compounds.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| N-cyclohexyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide] | Benzotriazine core with butanamide chain | Antimicrobial activity |
| N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide] | Longer alkyl chain compared to glycinamide | Potential anticancer effects |
| N-(pyridin-2-ylmethyl)glycinamide | Pyridine ring with glycinamide structure | Antimicrobial properties |
Future Research Directions
Understanding the interaction profile of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide with biological targets is vital for its application in biological systems. Key areas of study include its potential therapeutic applications, particularly in cancer treatment and neuroprotection. Further investigations into its pharmacokinetics and pharmacodynamics will provide insights into its efficacy and safety as a potential therapeutic agent.
Given the limitations of the available literature, future studies should focus on detailed mechanistic analyses and in vivo efficacy assessments to fully explore the compound's therapeutic potential.
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